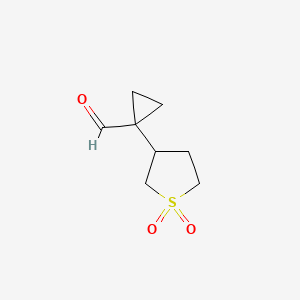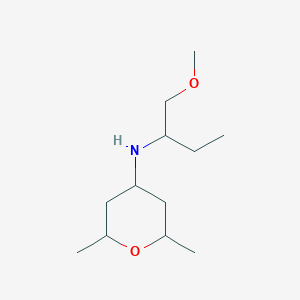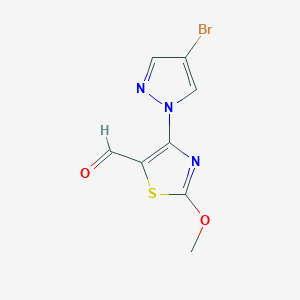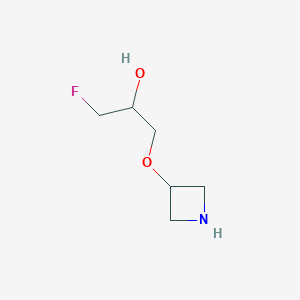
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde is a unique organic compound characterized by the presence of a thiolane ring with a dioxo substitution and a cyclopropane ring attached to a carbaldehyde group
Méthodes De Préparation
The synthesis of 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. The key steps include the formation of the thiolane ring, introduction of the dioxo groups, and attachment of the cyclopropane ring.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Reactions are often carried out in solvents like dichloromethane or ethanol under controlled temperatures.
Major Products: The major products formed depend on the type of reaction and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis or degradation of other molecules.
Effects: The compound’s effects depend on its interactions with molecular targets, which can lead to changes in cellular processes or biochemical reactions.
Comparaison Avec Des Composés Similaires
1-(1,1-Dioxo-1lambda6-thiolan-3-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C8H12O3S |
|---|---|
Poids moléculaire |
188.25 g/mol |
Nom IUPAC |
1-(1,1-dioxothiolan-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O3S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h6-7H,1-5H2 |
Clé InChI |
PTYWWHXVPPWDHI-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1C2(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B15272182.png)

![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)

![7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272204.png)
![Ethyl 9a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,8H,9H,9aH-cyclohepta[b]pyridine-4a-carboxylate](/img/structure/B15272211.png)


![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
